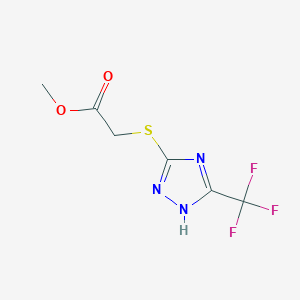

methyl 2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)acetate

Description

Properties

IUPAC Name |

methyl 2-[[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3O2S/c1-14-3(13)2-15-5-10-4(11-12-5)6(7,8)9/h2H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQRDXSATZGKQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NNC(=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with various receptors.

Mode of Action

It’s worth noting that the compound might participate in suzuki–miyaura (sm) cross-coupling reactions. This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Analysis

Biochemical Properties

Methyl 2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)acetate plays a significant role in biochemical reactions, particularly those involving radical trifluoromethylation. This compound interacts with various enzymes and proteins, including those involved in oxidative stress responses and metabolic pathways. The trifluoromethyl group in the compound enhances its ability to participate in radical reactions, making it a potent agent in modifying biomolecules .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it can affect the expression of genes involved in metabolic processes, thereby impacting cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The trifluoromethyl group enhances the compound’s ability to interact with enzymes, leading to either inhibition or activation of their activity. This interaction can result in changes in gene expression, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, but its degradation products can also influence cellular function. Long-term studies have shown that the compound can have sustained effects on cellular processes, making it a valuable tool for in vitro and in vivo research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance certain biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes, influencing metabolic flux and metabolite levels. The compound’s ability to modulate these pathways makes it a subject of interest for studying metabolic disorders and developing therapeutic interventions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which in turn influences its biological activity. Understanding these transport mechanisms is essential for optimizing the compound’s use in research and therapy .

Biological Activity

Methyl 2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)acetate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

The presence of the trifluoromethyl group and the triazole moiety contributes to its biological properties. The trifluoromethyl group often enhances lipophilicity and metabolic stability, which can improve bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Compounds containing triazole rings have been shown to exhibit antimicrobial properties. The mechanism often involves disrupting cellular processes in pathogens.

- Antitumor Activity : Research indicates that triazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. This activity is often assessed using various cancer cell lines.

Antimicrobial Activity

A study demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Antitumor Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The IC50 values for these cell lines were determined using the MTT assay.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

These findings indicate that the compound may serve as a lead for developing new anticancer therapies.

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of this compound involved testing against clinical isolates of Staphylococcus aureus. The study found that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with traditional antibiotics.

Case Study 2: Anticancer Potential

In another study focusing on its anticancer potential, researchers synthesized a series of triazole derivatives based on this compound. These derivatives were evaluated for their cytotoxic effects on various cancer cell lines. Notably, one derivative showed enhanced potency compared to the parent compound, highlighting the importance of structural modifications in optimizing biological activity.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazoles exhibit notable antimicrobial properties. Methyl 2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)acetate can be synthesized to explore its efficacy against various pathogens. For instance, studies have shown that triazole derivatives can inhibit the growth of bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential for development as antibacterial agents .

Antifungal Properties

The compound's structure suggests potential antifungal activity. Triazole derivatives are known for their effectiveness against fungal strains like Candida albicans and Penicillium chrysogenum. The trifluoromethyl group enhances the lipophilicity and biological activity of the molecule, which may contribute to its antifungal efficacy .

Anti-Cancer Potential

Recent studies have indicated that triazole-containing compounds can exhibit anti-cancer properties. This compound could be evaluated for its cytotoxic effects on cancer cell lines. Preliminary investigations into similar compounds have shown promising results in inhibiting cell proliferation and inducing apoptosis in various cancer types .

Pesticidal Activity

The synthesis of this compound may also lead to the development of novel pesticides. Triazole derivatives are recognized for their ability to control fungal diseases in crops. The incorporation of the trifluoromethyl group could enhance the compound's effectiveness as a fungicide due to increased stability and potency against resistant strains .

Herbicide Development

The herbicidal properties of triazoles have been explored extensively. The unique functional groups present in this compound could be optimized for selective weed control while minimizing toxicity to crops. This application is particularly relevant given the increasing demand for sustainable agricultural practices .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its applications. Researchers utilize molecular modeling and docking studies to predict how modifications to the compound's structure can enhance its efficacy against specific targets .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1,2,4-triazole derivatives with thioether and ester functionalities. Below is a detailed comparison with key analogs:

Potassium 2-((3-(Thiophen-2-ylmethyl)-1H-1,2,4-Triazol-5-yl)thio)acetate

- Structural Differences : Replaces the trifluoromethyl group with a thiophen-2-ylmethyl substituent and uses a potassium cation instead of a methyl ester.

- Pharmacological Activity : Demonstrates superior actoprotective activity (6.32% higher than riboxin) due to the potassium cation enhancing bioavailability. Sodium or morpholine analogs show reduced efficacy, highlighting cation-dependent activity .

- Synthesis : Prepared via hydrazide intermediates, differing from the methyl ester’s direct esterification route .

Sodium 2-((4-Phenyl-5-(((5-Phenylamino-1,3,4-Thiadiazole-2-yl)thio)methyl)-1,2,4-Triazol-3-yl)thio)acetate

- Structural Differences : Incorporates a phenyl-substituted triazole and a thiadiazole-thioether side chain.

- Bioactivity: Exhibits stronger intermolecular interactions with target enzymes compared to non-phenylated analogs, suggesting enhanced binding affinity .

- Physicochemical Properties : Higher solubility in aqueous media due to the sodium cation, contrasting with the methyl ester’s lipophilicity .

Hydrazide Derivatives (e.g., 5p–5s in )

- Structural Differences : Replace the methyl ester with hydrazide (-NH-NH₂) or substituted hydrazide groups (e.g., nitrofuran, pyridinyl).

- Bioactivity: Varied antimicrobial and anticancer activities depending on substituents.

- Stability : Hydrazides are more prone to hydrolysis than the methyl ester, limiting their shelf-life .

Pharmacological and Physicochemical Data

*LogP values estimated via computational models.

Key Research Findings

Cation Impact : Ionic derivatives (e.g., potassium salts) exhibit higher actoprotective activity than neutral esters, but reduced membrane permeability limits their application in central nervous system targets .

Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) improve metabolic stability but may reduce solubility. Thiophene or phenyl groups enhance π-π stacking in enzyme binding .

Synthetic Flexibility : The methyl ester serves as a versatile intermediate for generating hydrazides, amides, or salts, enabling rapid diversification .

Preparation Methods

Synthesis of 3-(Trifluoromethyl)-1,2,4-triazole Intermediate

Starting from commercially available trifluoromethyl-substituted benzohydrazide derivatives, cyclization with carbon disulfide under strongly basic conditions yields key triazole intermediates. For example, 3,5-bis(trifluoromethyl) benzohydrazide reacts with carbon disulfide to form the corresponding triazole-thione intermediate.

Alternatively, acyl thiosemicarbazide derivatives bearing trifluoromethyl substituents undergo cyclization in alkaline media to yield 1,2,4-triazole-3-thione derivatives.

Formation of the Thioether Linkage to Methyl Acetate

The sulfur atom on the triazole ring, particularly in its thione tautomeric form, is nucleophilic and can be alkylated by alkyl halides or esters bearing a good leaving group.

For methyl 2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)acetate, the reaction involves nucleophilic substitution of the triazole thiol or thione sulfur on methyl bromoacetate or similar alkylating agents under basic conditions (e.g., sodium ethanolate or sodium hydride in ethanol or other suitable solvents).

This step yields the methyl thioacetate derivative with the sulfur atom covalently linked to the acetate ester group.

Reaction Conditions and Optimization

Mechanistic Insights

The cyclization of thiosemicarbazides to 1,2,4-triazoles proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by ring closure facilitated by the sulfur atom.

The alkylation of the triazole sulfur involves nucleophilic substitution (S_N2 mechanism), where the sulfur attacks the electrophilic carbon of the alkyl halide or ester, displacing a leaving group (e.g., bromide).

The reaction direction and product distribution are influenced by the pH of the medium: alkaline conditions favor 1,2,4-triazole formation, while acidic conditions tend to yield 1,3,4-thiadiazole derivatives.

Representative Research Findings

A study demonstrated the synthesis of ethyl 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate by reacting a triazole-thione intermediate with ethyl bromoacetate in the presence of sodium ethanolate, confirming the nucleophilic substitution on sulfur by X-ray crystallography.

The presence of the trifluoromethyl group on the triazole ring was introduced by starting from trifluoromethyl-substituted benzohydrazides, which upon reaction with carbon disulfide and subsequent steps yielded the desired triazole intermediates.

Spectroscopic analysis (IR, ^1H NMR, ^13C NMR) confirmed the formation of the thioether linkage and the integrity of the triazole ring in the final this compound compound.

Summary Table of Preparation Route

Q & A

What are the standard synthetic protocols for methyl 2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)acetate?

Basic

The synthesis typically involves nucleophilic substitution or esterification reactions. For example, a thiol-containing triazole intermediate can react with methyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage. Alternatively, hydrazine hydrate can be used to convert ester precursors (e.g., isopropyl esters) into hydrazide derivatives, followed by cyclization to form the triazole core . Key steps include refluxing in propan-2-ol (3–4 hours) and purification via recrystallization . Characterization often employs thin-layer chromatography (TLC) for reaction monitoring and NMR/IR spectroscopy for structural confirmation .

How can researchers characterize the compound’s purity and structural integrity?

Basic

Purity is assessed using HPLC-DAD (Diode Array Detection) to quantify the active ingredient, as demonstrated for structurally related triazole derivatives . Structural confirmation requires a combination of:

- Elemental analysis (C, H, N, S content),

- IR spectroscopy (to identify thioether C–S stretching at ~650 cm⁻¹ and ester C=O at ~1700 cm⁻¹),

- ¹H/¹³C NMR (to verify substituent positions and trifluoromethyl group integration) .

Mass spectrometry (HRMS or ESI-MS) is critical for molecular weight validation.

How can microwave-assisted synthesis improve reaction efficiency for this compound?

Advanced

Microwave irradiation reduces reaction times (from hours to minutes) and enhances yields by improving energy transfer. Key variables to optimize include:

- Solvent polarity (e.g., DMF or ethanol for dielectric heating),

- Temperature (controlled via microwave power settings),

- Catalyst loading (e.g., p-toluenesulfonic acid for cyclization steps) .

Comparative studies between conventional and microwave methods should track reaction kinetics and byproduct formation using HPLC .

How can conflicting reports about biological activity (e.g., antimicrobial vs. low efficacy) be resolved?

Advanced

Contradictions often arise from substituent effects on the triazole core. For example, methoxy or morpholinomethyl groups at specific positions enhance antimicrobial activity, while trifluoromethyl groups may reduce solubility . To address discrepancies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.